

Application Note: Stereoselective Synthesis of (S)-3-Methylnon-4-yne

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Compound of Interest

Compound Name: 3-Methylnon-4-yne

Cat. No.: B15471846

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-**3-Methylnon-4-yne** is a chiral alkyne of interest in synthetic organic chemistry and may serve as a valuable building block in the development of complex molecular architectures and pharmacologically active compounds. The stereoselective synthesis of such chiral molecules is of paramount importance as the biological activity of enantiomers can differ significantly. This document outlines a proposed protocol for the stereoselective synthesis of (S)-**3-Methylnon-4-yne**, leveraging a copper-catalyzed asymmetric conjugate addition of a methyl group to an α,β -acetylenic ester, followed by reduction. This approach is based on established methodologies for the enantioselective synthesis of chiral centers adjacent to alkyne functionalities.^{[1][2]}

Proposed Synthetic Pathway

The proposed two-step synthesis for (S)-**3-Methylnon-4-yne** is outlined below. The key step is the asymmetric conjugate addition of a methyl group to introduce the chiral center.

digraph "Synthetic Workflow for (S)-**3-Methylnon-4-yne**" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=12, width=2, height=1]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

Figure 1. Proposed synthetic workflow for (S)-**3-Methylnon-4-yne**.

Experimental Protocols

Materials and Equipment:

- Anhydrous solvents (THF, diethyl ether)
- Hept-2-ynoic acid ethyl ester
- Methylmagnesium bromide (MeMgBr) in diethyl ether
- Copper(I) iodide (CuI)
- Chiral ligand (e.g., (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine, Josiphos-type ligand)
- Lithium aluminum hydride (LiH₄)
- Sodium hydride (NaH)
- Carbon disulfide (CS₂)
- Methyl iodide (MeI)
- Azobisisobutyronitrile (AIBN)
- Tributyltin hydride (Bu₃SnH)
- Standard glassware for organic synthesis under inert atmosphere
- Chromatography equipment (e.g., flash chromatography system)
- Analytical instruments for characterization (NMR, GC-MS, chiral HPLC)

Protocol 1: Asymmetric Conjugate Addition to form (S)-3-Methylnon-4-ynoic acid ethyl ester

- To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add CuI (5 mol%) and the chiral Josiphos-type ligand (5.5 mol%).
- Add anhydrous THF and cool the mixture to -78 °C.

- Slowly add a solution of methylmagnesium bromide (1.5 equivalents) in diethyl ether. Stir the mixture for 30 minutes.
- Add a solution of hept-2-ynoic acid ethyl ester (1.0 equivalent) in anhydrous THF dropwise over 1 hour.
- Stir the reaction mixture at -78 °C for 6 hours or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford (S)-3-Methylnon-4-ynoic acid ethyl ester.

Protocol 2: Reduction of the Ester to (S)-3-Methylnon-4-yn-1-ol

- In a flame-dried, two-necked round-bottom flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C.
- Slowly add a solution of (S)-3-Methylnon-4-ynoic acid ethyl ester (1.0 equivalent) in anhydrous THF.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.
- Cool the mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
- Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

- Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-3-Methylnon-4-yn-1-ol.

Protocol 3: Barton-McCombie Deoxygenation to (S)-**3-Methylnon-4-yne**

- To a solution of (S)-3-Methylnon-4-yn-1-ol (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
- Stir the mixture for 30 minutes, then add carbon disulfide (1.5 equivalents) and stir for another 2 hours at room temperature.
- Add methyl iodide (2.0 equivalents) and continue stirring for 2 hours.
- Remove the solvent under reduced pressure and dissolve the residue in toluene.
- To this solution, add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.
- Heat the reaction mixture at 80 °C for 4 hours.
- Cool the mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain (S)-**3-Methylnon-4-yne**.

Data Presentation

As this is a proposed synthesis, the following table presents expected quantitative data based on similar transformations reported in the literature.[\[2\]](#)[\[3\]](#)

Step	Product	Expected Yield (%)	Expected Enantiomeric Excess (ee, %)
1	(S)-3-Methylnon-4-ynoic acid ethyl ester	75 - 90	> 95
2	(S)-3-Methylnon-4-yn-1-ol	85 - 95	> 95
3	(S)-3-Methylnon-4-yne	70 - 85	> 95

Characterization Data (Predicted)

- **(S)-3-Methylnon-4-yne:**

- ^1H NMR (CDCl_3 , 400 MHz): δ 2.25 (m, 2H), 2.15 (m, 1H), 1.45 (m, 4H), 1.15 (d, $J=7.0$ Hz, 3H), 0.90 (t, $J=7.2$ Hz, 3H).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 84.5, 80.1, 31.2, 29.5, 22.1, 21.5, 18.7, 13.6.
- Specific Rotation: $[\alpha]_D > 0$ (predicted for the (S)-enantiomer, solvent and concentration dependent).

Conclusion

The proposed protocol provides a detailed methodology for the stereoselective synthesis of **(S)-3-Methylnon-4-yne**. The key to achieving high enantioselectivity is the copper-catalyzed asymmetric conjugate addition. The subsequent reduction and deoxygenation steps are standard transformations that should proceed with high yields. This application note serves as a comprehensive guide for researchers aiming to synthesize this and other related chiral alkynes. Further optimization of reaction conditions may be necessary to achieve the desired yield and stereoselectivity.

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- 3. pubs.acs.org [pubs.acs.org]
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